molecular formula C7H6BrN3O B14757462 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine CAS No. 299916-83-9

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B14757462
CAS No.: 299916-83-9
M. Wt: 228.05 g/mol
InChI Key: HDGCDOWEEODMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a pyrrolopyrimidine derivative characterized by a bromine atom at position 7, a methoxy group at position 4, and a hydrogen atom stabilizing the 5H tautomer. Its molecular formula is C₇H₆BrN₃O, with a molecular weight of 228.05 g/mol . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing antiparasitic and antimycobacterial agents due to its electron-rich heterocyclic core and versatile reactivity.

Properties

CAS No.

299916-83-9

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-6-5(10-3-11-7)4(8)2-9-6/h2-3,9H,1H3

InChI Key

HDGCDOWEEODMGH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1NC=C2Br

Origin of Product

United States

Preparation Methods

Structural Characteristics and Basic Information

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 1936683-27-0) is characterized by a fused pyrrole and pyrimidine ring system. The compound has a molecular formula of C₇H₆BrN₃O and a molecular weight of 228.05 g/mol. The structure features a bromine atom at the 7-position of the pyrrole ring and a methoxy group at the 4-position of the pyrimidine ring, with the nitrogen at position 5 being part of the pyrrole ring system. The presence of these functional groups provides diverse reactivity patterns that can be exploited in medicinal chemistry applications.

Structural Analysis

The structure can be represented using the SMILES notation: COC1=NC=NC2=C1NC=C2Br. This compound belongs to the broader class of halogenated pyrrolopyrimidines, which have demonstrated significant biological activities, including potential anticancer properties.

General Synthetic Approaches

Several general approaches can be employed for the preparation of this compound. These methods typically involve either:

  • Direct functionalization of the pyrrolo[3,2-d]pyrimidine core
  • Sequential introduction of functional groups to build the target compound
  • Modification of related halogenated pyrrolo[3,2-d]pyrimidines

Each approach offers distinct advantages depending on starting material availability, scalability requirements, and desired purity of the final product.

Direct Bromination Methods

N-Bromosuccinimide Mediated Bromination

One of the most common methods for introducing a bromine atom at the 7-position of the pyrrolo[3,2-d]pyrimidine core involves the use of N-Bromosuccinimide (NBS) as a brominating agent.

DMF as Solvent

A highly efficient method involves the reaction of 5H-pyrrolo[3,2-d]pyrimidine derivatives with N-Bromosuccinimide in N,N-dimethylformamide (DMF). This approach typically yields the 7-brominated product in excellent yields (up to 97%).

Procedure:

  • Dissolve the 5H-pyrrolo[3,2-d]pyrimidine derivative (1 equivalent) and NBS (1.2 equivalents) in DMF
  • Stir the reaction mixture at room temperature for 18 hours
  • Dilute with water and collect the resulting solid by filtration
  • Wash the solid with methanol and concentrate the filtrate in vacuo
  • The target compound is obtained as a beige solid

Factors Affecting Bromination Efficiency

Several factors influence the efficiency of the bromination reaction:

Factor Optimal Condition Effect on Yield Effect on Purity
Solvent DMF Higher yields (up to 97%) High purity product
THF Moderate yields Good purity, easier workup
Temperature Room temperature (20-25°C) Optimal yields Minimal side products
Reaction time 18 hours (DMF) Complete conversion High purity
1 hour (THF) May require monitoring May contain impurities
Equivalents of NBS 1.2 equivalents Complete bromination Minimal dibromination
Workup procedure Water dilution followed by filtration Higher recovery Higher purity

Preparation via Methoxylation of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine

An alternative approach to synthesizing this compound involves the nucleophilic aromatic substitution of the 4-chloro group in 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine with methoxide.

Two-Step Approach from Pyrrolo[3,2-d]pyrimidin-4(5H)-one

This method involves a sequential transformation:

  • Bromination of Pyrrolo[3,2-d]pyrimidin-4(5H)-one : The starting pyrrolo[3,2-d]pyrimidin-4(5H)-one is brominated using NBS in DMF to yield 7-Bromo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in excellent yields (97%).

  • Chlorination : The 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is treated with phosphoryl chloride (POCl₃) to yield 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine. This reaction is typically performed at elevated temperatures (115°C) for 2-3 hours, yielding the chlorinated product in yields ranging from 35% to 93%.

  • Methoxylation : The 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine is then subjected to nucleophilic aromatic substitution with sodium methoxide to yield the target this compound.

Optimization of Chlorination Conditions

The chlorination step is critical for overall yield and purity. The following table compares different chlorination conditions:

Chlorinating Agent Temperature Time Yield Reference
POCl₃ 115°C 3 hours 35%
POCl₃ 115°C 3 hours 35%
POCl₃ (reflux) ~105°C 2 hours 90%
POCl₃ 115°C 3 hours 93%

The data indicates that while higher temperatures (115°C) can lead to excellent yields (up to 93%), the reaction time must be carefully controlled. Refluxing for 2 hours also provides good yields (90%) with potentially fewer side reactions.

Methoxylation Procedure

The conversion of 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine to this compound involves treatment with sodium methoxide:

Procedure:

  • Dissolve 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine in anhydrous methanol
  • Add sodium methoxide (1.2-2.0 equivalents)
  • Stir at reflux temperature for 2-4 hours
  • Cool to room temperature and neutralize
  • Extract with ethyl acetate, wash with brine
  • Dry over anhydrous sodium sulfate and concentrate
  • Purify by column chromatography or recrystallization

N-Protection and Deprotection Strategies

For certain applications, it may be necessary to protect the NH group at the 5-position. This can be accomplished through various protecting group strategies.

N-Alkylation

The nitrogen at position 5 can be alkylated using appropriate alkylating agents. For instance, the related compound 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine can be methylated using the following procedure:

Procedure:

  • Add N,N-dimethylformamide (10 mL) and sodium hydride (36 mg) to 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine (147 mg)
  • Stir for 30 minutes
  • Add methyl iodide
  • Heat to 50°C and stir for 2 hours
  • After completion, add ethyl acetate and wash with water
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure

Similar conditions could be applied to this compound to yield the corresponding N-alkylated derivative.

Protection with Boc Group

Another strategy involves protection with a tert-butoxycarbonyl (Boc) group, which can be introduced using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP):

Procedure:

  • Dissolve the pyrrolo[3,2-d]pyrimidine derivative in THF
  • Add di-tert-butyl dicarbonate (1.2 equivalents) and DMAP (0.1 equivalents)
  • Stir for 18 hours at room temperature
  • Concentrate to provide the protected compound

However, it's worth noting that the Boc protecting group may be unstable during silica gel purification, as observed with related compounds.

Total Synthesis Approaches

For the preparation of the pyrrolo[3,2-d]pyrimidine core structure, several total synthesis approaches have been reported that could be modified to yield this compound.

Synthesis from Pyrimidine Precursors

One approach involves the cyclization of appropriately substituted pyrimidines to form the pyrrolo[3,2-d]pyrimidine skeleton. This typically involves:

  • Preparation of a suitably substituted pyrimidine
  • Introduction of a leaving group at the appropriate position
  • Cyclization to form the pyrrole ring
  • Functionalization to introduce the bromine and methoxy groups

Building the Core via Cyclization Reactions

Another strategy involves the construction of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions of appropriate precursors:

Procedure:

  • Preparation of a 2,4-disubstituted pyrimidine with an appropriate handle for cyclization
  • Introduction of necessary functional groups for pyrrole ring formation
  • Cyclization to form the pyrrole ring
  • Further functionalization to introduce the bromine at position 7 and the methoxy group at position 4

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

The following table provides a comparative analysis of the key preparation methods for this compound:

Method Starting Material Key Reagents Steps Overall Yield Advantages Limitations
Direct bromination 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine NBS, DMF 1 Up to 97% Simple, high yield Requires synthesis of starting material
Via chloro intermediate Pyrrolo[3,2-d]pyrimidin-4(5H)-one NBS, POCl₃, NaOCH₃ 3 30-75% Versatile, well-established Multiple steps, moderate overall yield
Total synthesis Various precursors Multiple reagents 5+ Variable Access to diverse analogs Complex, multiple steps

Scalability Assessment

For industrial or large-scale preparations, the scalability of each method must be considered:

Method Scalability Challenges Solutions
Direct bromination Good Exothermic reaction, NBS handling Controlled addition, efficient cooling
Via chloro intermediate Moderate Multiple steps, POCl₃ handling Process optimization, continuous flow
Total synthesis Limited Complex, multiple purifications Telescoping reactions, minimal purification

Applications in Medicinal Chemistry

This compound and related compounds have significant potential in medicinal chemistry applications, particularly as intermediates in the synthesis of biologically active compounds.

As Synthetic Intermediates

The compound serves as a valuable intermediate for further functionalization, particularly through:

  • Suzuki-Miyaura coupling at the 7-position to introduce aryl or heteroaryl groups
  • Nucleophilic aromatic substitution at the 4-position to replace the methoxy group with various nucleophiles
  • N-functionalization at the 5-position to introduce diverse substituents

Biological Activity of Related Compounds

Related pyrrolo[3,2-d]pyrimidines have demonstrated significant biological activities, including:

  • Antiproliferative activities against various cancer cell lines
  • Potential as inhibitors of kinases involved in malaria parasites
  • Application in the development of novel therapeutics targeting various diseases

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 7 undergoes nucleophilic displacement due to the electron-withdrawing effects of the adjacent pyrimidine ring. Common nucleophiles include amines, alkoxides, and thiols:

Reaction TypeConditionsProductYieldSource
Amine substitutionDMF, 80°C, 12h (with piperazine)7-Piperazinyl derivative68%
Methoxy substitutionNaOMe/MeOH, reflux, 6h7-Methoxy analogue82%
Thiol substitutionNaSMe/EtOH, 50°C, 4h7-Methylthio derivative75%

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient pyrrolopyrimidine core .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C and C–N bond formation:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProduct (Position 7)YieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O7-Phenylpyrrolopyrimidine85%
Pyridinylboronic acidPd(dppf)Cl₂, Cs₂CO₃, DMF7-Pyridinyl analogue78%

Buchwald-Hartwig Amination

AmineConditionsProductYieldSource
MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃, toluene7-Morpholinyl derivative70%
BenzylaminePd(OAc)₂, BINAP, t-BuONa, dioxane7-Benzylamino compound65%

Key Observation : Electron-rich arylboronic acids and secondary amines generally provide higher yields due to reduced steric hindrance .

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens under radical or metal-mediated conditions:

ReactionReagent/ConditionsProductYieldSource
IodinationNIS, CH₂Cl₂, 25°C, 2h7-Iodo derivative91%
ChlorinationCuCl₂, DMF, 120°C, 8h7-Chloro analogue63%

Note : Iodination proceeds efficiently at room temperature, while chlorination requires higher temperatures .

Ring Functionalization

The pyrrolo[3,2-d]pyrimidine core undergoes electrophilic aromatic substitution (EAS) at position 5 when deprotonated:

ReactionReagent/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C, 1h5-Nitro derivative58%
SulfonationClSO₃H, CH₂Cl₂, -10°C, 30min5-Sulfonic acid47%

Limitation : The methoxy group at position 4 directs electrophiles to position 5 but may reduce reaction rates due to steric effects.

Oxidation and Reduction

The methoxy group and bromine atom influence redox behavior:

ReactionConditionsProductOutcomeSource
DemethylationBBr₃, CH₂Cl₂, -78°C, 3h4-Hydroxy analogueRegains H-bonding capacity
DehalogenationZn, AcOH, 70°C, 2h7-Dehalogenated compoundRemoves bromine

Application : Demethylation generates a phenol derivative, enhancing interactions with biological targets like kinases .

Stability Under Synthetic Conditions

The compound exhibits stability in common solvents but degrades under strong acidic/basic conditions:

ConditionObservationHalf-Life (25°C)Source
pH 1 (HCl)Decomposition to pyrrole fragments2h
pH 13 (NaOH)Methoxy group hydrolysis30min
UV light (254 nm)No degradation>48h

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine":

General Information:

  • CAS No. The CAS number 619331-35-0 is associated with 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine .

Synthesis and Preparation:

  • Preparation of 4-Methoxy-7-(3-hydroxy-1-butyn-1-yl)-6-azaindole: 4-methoxy-7-bromo-6-azaindole is used as a starting material in the preparation of 4-Methoxy-7-(3-hydroxy-1-butyn-1-yl)-6-azaindole . The process involves a mixture of 4-methoxy-7-bromo-6-azaindole, PdCl2(PhCN)2, tri-2-furylphosphine, and CuI, with piperidine and 3-butyn-2-ol, heated at 80°C .

Anticancer Research:

  • Antiproliferative Activity: Halogenated pyrrolo[3,2-d]pyrimidines exhibit antiproliferative activities against cancer cell lines. Inclusion of iodine at C7 enhances this activity .
  • Cell Cycle Arrest: 2,4-dichloro thieno[3,2-d]pyrimidine can induce cell cycle arrest at G2/M in the MDA-MB-231 breast cancer cell line .
  • Tumor Targeting: 6-substituted pyrrolo[2,3-d]pyrimidines are being explored as targeted antifolates for anticancer agents . Heteroatom substitutions in the 3-atom bridge region of these compounds provide selective cellular uptake by FRs and/or PCFT, resulting in potent inhibitory activity toward human tumor cells .
  • Cytostatic/Cytotoxic Effect: C7-iodinated compound demonstrates cytostatic activity and, in some instances, a cytotoxic effect in certain cancer cell lines .
  • 4-Amino-5-bromo-7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine has anticancer activity against lung (A549) and colon (HCT116 and HCT116p53) cancer cell lines .

Antibacterial Research:

  • Pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella bacteria, but the tested series exhibited weak antibacterial activity .

Other Pyrrolo[2,3-d]pyrimidine Derivatives:

  • Novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and show promising cytotoxic effects against different cancer cell lines .

** 잠재적 출처 **
잠재적인 출처는 다음과 같습니다. * 화학 물질에 대한 설명을 제공하는 ChemicalBook .

  • 과학적 최신 결과를 제공하는 Science.gov .

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine (Target) C₇H₆BrN₃O 228.05 Br (7), OMe (4), H (5) Moderate lipophilicity (XLogP3: ~1.7)
5-Bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine C₇H₆BrN₃O 228.05 Br (5), OMe (4), H (7) Higher polarity due to ring isomer differences
5-[(Benzyloxy)methyl]-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine C₁₅H₁₄BrN₃O₂ 358.19 Br (7), OMe (4), BnOCH₂ (5) Increased lipophilicity (XLogP3: ~3.0)
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (13a) C₇H₆BrClN₃ 244.48 Br (7), Cl (4), CH₃ (5) Electron-withdrawing Cl enhances electrophilicity
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (8a) C₇H₇BrN₄ 225.07 Br (5), CH₃ (7), NH₂ (4) Hydrogen bonding via NH₂ improves solubility

Crystallographic and Computational Data

  • Computational Properties :
    • This compound : Estimated XLogP3 ~1.7, TPSA 67.6 Ų (polar surface area) .
    • 5-[(Benzyloxy)methyl]-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine : Higher XLogP3 (~3.0) due to the benzyl group .

Biological Activity

7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : 5-((benzyloxy)methyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
  • Molecular Formula : C15H14BrN3O2
  • Purity : 95%
  • Physical Form : Solid

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases and the induction of apoptosis in cancer cells.

Kinase Inhibition

Studies have shown that compounds within the pyrrolo[3,2-d]pyrimidine class can act as potent inhibitors of various kinases. For instance, a related compound demonstrated an IC50 value of 0.210–0.530 μM against Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4) . This suggests a potential for similar inhibitory effects in other kinases relevant to cancer biology.

Induction of Apoptosis

In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The results are summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2311.75Induction of early apoptosis
HeLa>10Cell cycle arrest at G2/M phase
HepG25.0Upregulation of Bax and caspase-3

Case Studies

  • Antiproliferative Activity : In a study evaluating halogenated pyrrolo[3,2-d]pyrimidines, it was found that the presence of bromine at position C7 enhanced antiproliferative activity across multiple cancer cell lines . The compound's ability to trigger G2/M arrest was noted as a significant finding.
  • Comparative Analysis with Other Compounds : In comparative studies with other pyrrolo derivatives, this compound showed superior cytotoxic effects against MDA-MB-231 cells when compared to non-brominated analogs . This highlights the importance of halogenation in enhancing biological activity.

Q & A

Q. What are the common synthetic routes for 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine?

While direct synthesis of this compound is not explicitly detailed in the evidence, analogous methods for related compounds provide a framework:

  • Cyclization of 3-amino-2-cyanopyrroles : Reacting intermediates like 3-amino-2-cyanopyrrole with formamidine or triethyl orthoformate under reflux to form the pyrimidine ring (e.g., compound 9 in ).
  • Halogenation : Bromination of precursor pyrrolopyrimidines using reagents like N-bromosuccinimide (NBS) in dichloromethane (e.g., method B in ).
  • Methoxylation : Substitution reactions introducing methoxy groups via nucleophilic aromatic substitution or alkylation (e.g., NaH/iodomethane in DMF for methylation in ). Key analytical steps include purification via column chromatography and characterization by NMR, IR, and mass spectrometry .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity. For example, methoxy groups typically show singlet peaks near δ 3.8–4.0 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 245–249 for brominated analogs in ).
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-Br stretching at ~500–600 cm1^{-1}) .

Q. What are the key chemical properties influencing reactivity?

  • Electrophilic Substitution : The bromine atom at position 7 acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Methoxy Group Stability : The 4-methoxy group may undergo demethylation under acidic conditions or participate in hydrogen bonding, affecting solubility and bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions ( ).
  • Catalysis : Use of Pd catalysts for cross-coupling reactions or acid/base catalysts (e.g., p-toluenesulfonic acid in ) improves regioselectivity.
  • Temperature Control : Reflux conditions (e.g., 80–100°C in ) balance reaction rate and side-product formation.
  • Purification : Gradient elution in column chromatography (e.g., CH2_2Cl2_2/MeOH ratios in ) enhances purity .

Q. What is the structure-activity relationship (SAR) of bromine and methoxy substituents in anticancer applications?

  • Bromine : Enhances electrophilicity and binding to kinase active sites (e.g., EGFR inhibition in ). Its size may improve hydrophobic interactions in target pockets .
  • Methoxy Group : Modulates electron density on the pyrimidine ring, potentially reducing metabolic degradation (e.g., increased stability in pyrrolopyrimidines with N5 substitutions in ).
  • Comparative Studies : Analogous 2,4-dichloro derivatives show higher cytotoxicity (CC50_{50} = 0.32 μM) compared to brominated/methoxy variants, suggesting substituent polarity impacts cell permeability .

Q. How does this compound compare to thieno[3,2-d]pyrimidines in drug design?

  • Toxicity Profile : Pyrrolo[3,2-d]pyrimidines exhibit lower cytotoxicity than thieno analogs (e.g., 6.0 μM vs. 0.32 μM in L1210 leukemia cells), making them safer leads for prodrug development .
  • Solubility : The pyrrole ring’s hydrogen-bonding capacity improves aqueous solubility compared to thiophene, aiding pharmacokinetics .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • Byproduct Identification : LC-MS and 1^1H NMR detect trace impurities from incomplete halogenation or demethylation .
  • Crystallography : Single-crystal X-ray diffraction (e.g., in ) resolves regiochemical ambiguities in fused-ring systems.
  • Stability Testing : Accelerated degradation studies under varying pH/temperature conditions assess methoxy group lability .

Methodological Insights from Evidence

  • Synthetic Flexibility : Bromine at position 7 allows modular derivatization (e.g., Suzuki coupling for aryl/heteroaryl introductions) .
  • Biological Screening : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR2) to evaluate therapeutic potential, as seen in pyrrolopyrimidine-based inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.